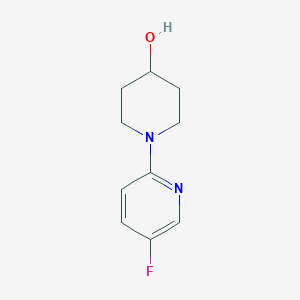

1-(5-氟吡啶-2-基)哌啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

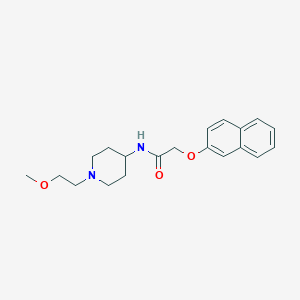

“1-(5-Fluoropyridin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C10H13FN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The synthesis of piperidin-4-ol derivatives has been reported in the literature . They were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of “1-(5-Fluoropyridin-2-yl)piperidin-4-ol” includes a piperidine ring attached to a fluoropyridinyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis and functionalization have been reviewed in the literature .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.221 and a density of 1.3±0.1 g/cm3 . The boiling point is 343.7±42.0°C at 760 mmHg . The melting point was not available in the search results .科学研究应用

氟化和受体亲和力

1-(5-氟吡啶-2-基)哌啶-4-醇与一类化合物相关,其中氟化在药物化学中显示出重要性。关于氟化吲哚和哌啶的研究表明,将氟原子引入这些配体中可以显著影响它们的药代动力学特性。发现氟的添加可以增强化合物的口服吸收,尽管其对生物利用度的影响有所不同 (van Niel et al., 1999)。

合成和化学性质

在2020年的一项研究中,建立了一种对氟吡啶进行顺式选择性氢化以产生各种氟代哌啶的方法。这种方法允许选择性还原氟吡啶,展示了氟代哌啶在制药和农药研究中的重要性 (Wagener et al., 2020)。

腐蚀抑制

一项关于哌啶衍生物的2016年研究,与1-(5-氟吡啶-2-基)哌啶-4-醇密切相关,侧重于它们作为铁的腐蚀抑制剂的潜力。这项研究涉及量子化学计算和分子动力学模拟,以研究这些化合物的吸附和腐蚀抑制性能 (Kaya et al., 2016)。

放射配体应用

2014年的研究提出了合成N-(4-[(18)F]-氟吡啶-2-基)衍生物作为潜在的PET示踪剂,用于血清素5-HT(1A)受体。这项研究强调了氟代哌啶在神经影像学和神经精神障碍研究领域的应用 (García等人,2014)。

晶体结构和稳定性

一项来自2005年的研究侧重于与1-(5-氟吡啶-2-基)哌啶-4-醇密切相关的化合物的晶体结构和稳定性。它强调了理解这类化合物的固体和溶液构象的重要性,这对它们在各个领域的应用可能产生影响 (Ribet et al., 2005)。

未来方向

Piperidine derivatives continue to be an area of interest in drug design due to their presence in a wide range of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

作用机制

Target of Action

The primary target of 1-(5-Fluoropyridin-2-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the entry of HIV-1 strains into cells . The antagonistic activity of the compound is believed to be anchored via a strong salt-bridge interaction .

Biochemical Pathways

The compound’s action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 entry into cells . This can potentially slow down the progression of the infection and improve the response to treatment .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions . .

属性

IUPAC Name |

1-(5-fluoropyridin-2-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULRTBXVPTIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2475494.png)

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)

methanone](/img/structure/B2475500.png)

![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)

![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)